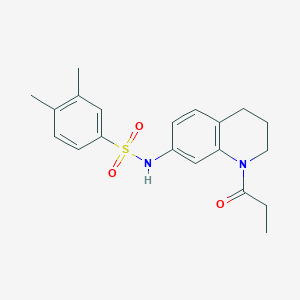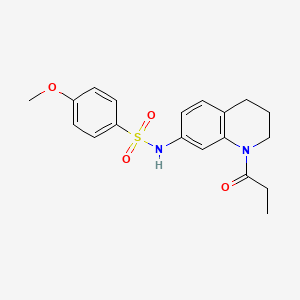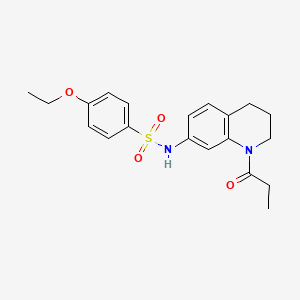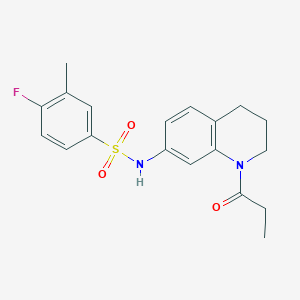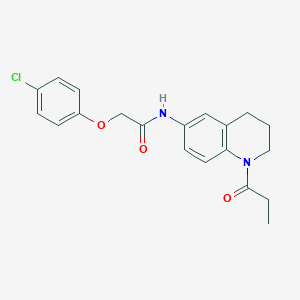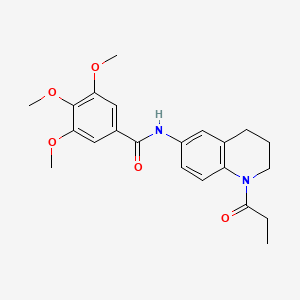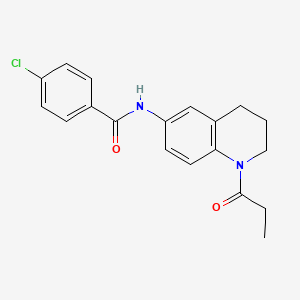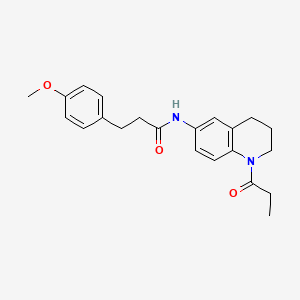
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, also known as MPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. MPA is a derivative of the tetrahydroquinoline family, which has been used in medicinal chemistry and drug development for many years. MPA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of neuroscience, cell biology and pharmacology.
作用机制
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not yet fully understood. However, it is thought that this compound is able to modulate neuronal activity and synaptic plasticity by acting as an agonist at certain neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, this compound is thought to modulate cell proliferation and differentiation by acting as an antagonist at certain cell surface receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate neuronal activity and synaptic plasticity, modulate cell proliferation and differentiation, and modulate drug metabolism and drug transport. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable at room temperature. Additionally, this compound can be used in a variety of cell types and organisms, making it a versatile tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. This compound is hydrophobic, making it difficult to work with in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, and can be difficult to accurately measure in biological samples.
未来方向
There are a number of potential future directions for 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide research. This compound can be further studied for its potential applications in neuroscience, cell biology, and pharmacology. Additionally, this compound can be studied for its potential to modulate drug metabolism and drug transport. Additionally, this compound can be studied for its potential to modulate inflammation, cancer, and other diseases. Finally, this compound can be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
合成方法
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetone and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as the product. Other methods of synthesis include the condensation of 4-methoxyphenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base, such as sodium hydroxide.
科学研究应用
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, cell biology and pharmacology. In neuroscience, this compound has been studied for its potential to modulate neuronal activity and synaptic plasticity. In cell biology, this compound has been studied for its potential to modulate cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential to modulate drug metabolism and drug transport.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCTVSNENTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

